![molecular formula C20H24N2O2 B14382808 1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] CAS No. 88020-48-8](/img/structure/B14382808.png)
1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] is an organic compound characterized by its unique structure, which includes a phenylene group flanked by two penta-2,4-dien-1-one moieties with dimethylamino substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] typically involves the reaction of 1,4-phenylenediamine with dimethylaminobenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] involves its interaction with molecular targets through its conjugated system. The compound can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, it can interact with proteins and enzymes, modulating their activity through binding to active sites or allosteric sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,4-Phenylene)bis[ethanone]: Similar structure but lacks the dimethylamino groups and extended conjugation.
1,1’-(1,3-Phenylene)bis[1H-pyrrole-2,5-dione]: Contains a pyrrole-dione moiety instead of the penta-2,4-dien-1-one.
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)phenyl]methanone: Similar structure but with a methanone group instead of the penta-2,4-dien-1-one.
Eigenschaften
CAS-Nummer |
88020-48-8 |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
5-(dimethylamino)-1-[4-[5-(dimethylamino)penta-2,4-dienoyl]phenyl]penta-2,4-dien-1-one |
InChI |
InChI=1S/C20H24N2O2/c1-21(2)15-7-5-9-19(23)17-11-13-18(14-12-17)20(24)10-6-8-16-22(3)4/h5-16H,1-4H3 |
InChI-Schlüssel |
OBVGCOSRVQQVIY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC=CC(=O)C1=CC=C(C=C1)C(=O)C=CC=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


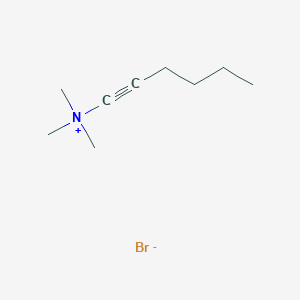
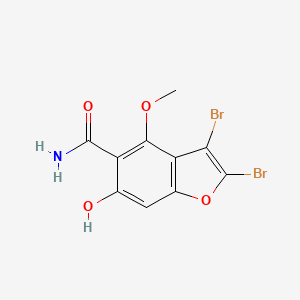
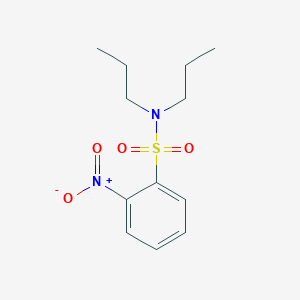
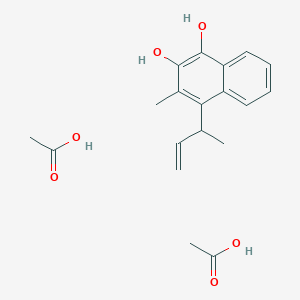


![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)
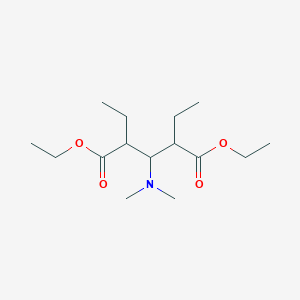
![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B14382818.png)



